molecular formula C22H22N2O5 B11495726 ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

Cat. No.: B11495726
M. Wt: 394.4 g/mol
InChI Key: NWFKODWBDOZIHN-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a pyrrole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate typically involves multiple steps, including the formation of the pyran and pyrrole rings, followed by the introduction of the cyano and ester groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This can include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate include other pyran and pyrrole derivatives with similar functional groups. Examples include:

  • This compound analogs with different substituents on the aromatic ring.
  • Pyrrole derivatives with cyano and ester groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C22H22N2O5/c1-5-28-22(25)19-14(2)29-21(24-10-6-7-11-24)16(13-23)20(19)15-8-9-17(26-3)18(12-15)27-4/h6-12,20H,5H2,1-4H3

InChI Key

NWFKODWBDOZIHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)N3C=CC=C3)C

Origin of Product

United States

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